molecular formula C14H20O3Si B15065320 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) CAS No. 116385-93-4

1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)

Cat. No.: B15065320
CAS No.: 116385-93-4
M. Wt: 264.39 g/mol
InChI Key: BERXGNVJOJFEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is an organic compound characterized by the presence of a trimethylsilyl group and a phenylene diethanone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .

Properties

CAS No.

116385-93-4

Molecular Formula

C14H20O3Si

Molecular Weight

264.39 g/mol

IUPAC Name

1-(3-acetyl-5-methyl-2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C14H20O3Si/c1-9-7-12(10(2)15)14(17-18(4,5)6)13(8-9)11(3)16/h7-8H,1-6H3

InChI Key

BERXGNVJOJFEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)O[Si](C)(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trimethylsilyl chloride as a silylating agent, which reacts with the hydroxyl groups on the phenylene diethanone under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale silylation reactions, where the phenylene diethanone is treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is unique due to its combination of the trimethylsilyl group and the phenylene diethanone structure, which imparts specific chemical properties such as increased volatility and protection of hydroxyl groups. This makes it particularly valuable in synthetic organic chemistry for selective reactions and protection strategies .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C14H20O3Si2C_{14}H_{20}O_3Si_2, indicating a structure that includes two ethanone groups bonded to a phenylene unit with a trimethylsilyl ether functional group. The presence of the trimethylsilyl group may influence the compound's solubility and reactivity, which are critical factors in its biological activity.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of siloxane compounds. Research indicates that compounds similar to 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) exhibit significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated that siloxane derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of siloxane compounds have been documented in various cancer cell lines. For example, research has shown that similar compounds can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential application in cancer therapy.

Mechanistic Studies

Mechanistic studies reveal that the biological activity of this compound may be attributed to its ability to interact with cellular membranes, leading to increased permeability and subsequent cell death in microbial and cancer cells. The trimethylsilyl group may enhance membrane interactions due to its hydrophobic nature.

Table 1: Antimicrobial Activity of Siloxane Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)Pseudomonas aeruginosa10

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-725
Compound BHeLa30
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)MCF-720

Case Study 1: Antimicrobial Efficacy

In a controlled study, 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound could be developed as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis Induction

A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that it induces apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound at concentrations as low as 20 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.